molecular formula C9H22O2Si B3056867 Silane, bis(1,1-dimethylethoxy)methyl- CAS No. 7489-74-9

Silane, bis(1,1-dimethylethoxy)methyl-

Cat. No.: B3056867
CAS No.: 7489-74-9
M. Wt: 190.35 g/mol
InChI Key: LMWRZXGRVUIGGC-UHFFFAOYSA-N
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Description

Silane, bis(1,1-dimethylethoxy)methyl- is a chemical compound with the molecular formula C9H22O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis(1,1-dimethylethoxy)methyl- typically involves the reaction of chloromethylsilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows: [ \text{ClCH}_2\text{SiH}_3 + 2 (\text{CH}_3)_3\text{COH} \rightarrow \text{(CH}_3)_3\text{CO}_2\text{SiCH}_3 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Silane, bis(1,1-dimethylethoxy)methyl- is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Silane, bis(1,1-dimethylethoxy)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The tert-butyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or Grignard reagents are employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds depending on the substituent.

Scientific Research Applications

Silane, bis(1,1-dimethylethoxy)methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, bis(1,1-dimethylethoxy)methyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable siloxane bonds. These interactions are crucial in applications such as surface modification and material synthesis.

Comparison with Similar Compounds

Similar Compounds

    Silane, bis(1,1-dimethylethyl)methoxy-: Similar in structure but with different substituents.

    Trimethylsilyl chloride: Another organosilicon compound with different reactivity.

Uniqueness

Silane, bis(1,1-dimethylethoxy)methyl- is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

CAS No.

7489-74-9

Molecular Formula

C9H22O2Si

Molecular Weight

190.35 g/mol

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]methylsilane

InChI

InChI=1S/C9H22O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6,12H3

InChI Key

LMWRZXGRVUIGGC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(OC(C)(C)C)[Si]

Canonical SMILES

CC(C)(C)OC(OC(C)(C)C)[SiH3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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